Resomelagon
Description
Conceptual Framework of Inflammation Resolution Pathways and Endogenous Mediators
Inflammation is a fundamental protective response to infection or tissue injury. nih.gov While the initiation of inflammation is crucial for eliminating harmful stimuli, its timely resolution is equally important to prevent chronic inflammation and tissue damage. nih.govannualreviews.org For many years, the resolution of inflammation was considered a passive process. nih.gov However, it is now understood to be an active and highly regulated process involving a specialized class of molecules known as specialized pro-resolving mediators (SPMs). annualreviews.orgmdpi.comacs.org
These endogenous mediators, which include lipoxins, resolvins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids like omega-3 and omega-6 fatty acids during the inflammatory response. acs.organnualreviews.orgbiomolther.orgfrontiersin.org SPMs play a critical role in orchestrating the return to tissue homeostasis by:
Inhibiting the production of pro-inflammatory mediators. mdpi.com
Limiting the infiltration of neutrophils, a type of white blood cell. mdpi.com
Promoting the clearance of apoptotic cells and cellular debris by macrophages, a process called efferocytosis. biomolther.org
Stimulating tissue repair and regeneration. biomolther.org
The discovery of these active resolution pathways has led to the emergence of "resolution pharmacology," a therapeutic strategy that aims to enhance the body's natural ability to resolve inflammation by targeting these pathways. nih.govannualreviews.org
Overview of the Melanocortin System in Systemic and Local Immune Modulation
The melanocortin system is an ancient and complex signaling network that plays a pivotal role in a wide array of physiological processes, including pigmentation, energy balance, and immune modulation. nih.govnih.govphysiology.orgmdpi.com This system comprises melanocortin peptides, their receptors, and endogenous antagonists. nih.govphysiology.org
The primary melanocortin peptides are derived from the precursor protein pro-opiomelanocortin (POMC) and include adrenocorticotropic hormone (ACTH) and α-, β-, and γ-melanocyte-stimulating hormones (MSH). nih.govfrontiersin.orgnih.gov These peptides exert their effects by binding to a family of five G protein-coupled receptors known as melanocortin receptors (MC1R to MC5R). frontiersin.orgfrontiersin.org
The melanocortin system exerts both systemic and local immunomodulatory effects. nih.gov Systemically, melanocortins can influence the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of glucocorticoids, which have potent anti-inflammatory properties. nih.gov However, melanocortins also possess glucocorticoid-independent anti-inflammatory and immunomodulatory effects by directly acting on immune cells. nih.govnih.gov
Locally, melanocortin receptors are expressed on various immune cells, including macrophages, neutrophils, and lymphocytes. nih.govnih.gov The activation of these receptors, particularly MC1R and MC3R, can modulate immune cell function to resolve inflammation. frontiersin.orgfrontiersin.org For instance, activation of these receptors on macrophages can suppress the release of pro-inflammatory cytokines and enhance their ability to clear apoptotic cells. frontiersin.orgmfn.se
Historical and Nomenclatural Context of Resomelagon as a Research Compound (e.g., AP1189 Designation and INN Development)
This compound was initially developed under the research designation AP1189. mfn.semedchemexpress.com It is a small molecule, orally active agonist that selectively targets melanocortin receptors 1 and 3 (MC1R and MC3R). mfn.semedchemexpress.commedchemexpress.com
In March 2023, the World Health Organization (WHO) assigned the International Nonproprietary Name (INN) "this compound" to AP1189. mfn.se The suffix "-melagon" was chosen to denote its function as a non-peptidic agonist of melanocortin 1 and 3 receptors. mfn.se The prefix "reso-" was selected to reflect the compound's mechanism of action, which is to promote the resolution of inflammation. mfn.se
This compound is currently being investigated in clinical trials for its potential therapeutic effects in inflammatory and autoimmune diseases. mfn.seclinicaltrials.euinderes.dkfinansavisen.nomarketscreener.com The development of this compound represents a targeted approach within resolution pharmacology, aiming to harness the pro-resolving properties of the melanocortin system. mfn.sespringer.com
Detailed Research Findings
| Category | Finding | Source |
| Mechanism of Action | This compound is a biased agonist of melanocortin receptors 1 and 3 (MC1R and MC3R). | mfn.seacrabstracts.org |
| It promotes the resolution of inflammation by reducing the production of pro-inflammatory molecules and enhancing efferocytosis by immune cells. | mfn.se | |
| Induces ERK1/2 phosphorylation and Ca2+ mobilization. | medchemexpress.commedchemexpress.com | |
| Preclinical Studies | In mouse models of arthritis, this compound reduced clinical scores, paw swelling, and the severity of inflammation. | medchemexpress.com |
| It inhibited the infiltration of neutrophils and monocytes in a dose-dependent manner in animal models. | medchemexpress.com | |
| Showed anti-inflammatory activity by inhibiting TNF-α release from peritoneal macrophages. | medchemexpress.commedchemexpress.com | |
| Clinical Development | Initially developed under the designation AP1189. | mfn.se |
| The INN "this compound" was assigned by the WHO in 2023. | mfn.se | |
| Currently in Phase II clinical trials for conditions including rheumatoid arthritis and idiopathic membranous nephropathy. | clinicaltrials.euinderes.dkfinansavisen.nospringer.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1809420-71-0 |
|---|---|
Molecular Formula |
C14H14N6O2 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine |
InChI |
InChI=1S/C14H14N6O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22/h1-10H,(H4,15,16,18)/b5-3+,17-9+ |
InChI Key |
ZSDGHWLLLGYAJV-AHEHSYJASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Selectivity of Resomelagon
Melanocortin Receptor 1 (MC1R) Agonism: Binding Affinities and Potency
Resomelagon is a potent agonist at the melanocortin 1 receptor (MC1R). medchemexpress.commedchemexpress.com It belongs to a class of phenylpyrrole allylidene derivatives that demonstrate enhanced binding affinities for MC1R. nih.gov The phenyl group, in particular, has been identified as a key structural feature for this binding. nih.gov While specific Ki or EC50 values are not consistently reported in publicly available literature, its activity at the MC1R is a central component of its mechanism.
Melanocortin Receptor 3 (MC3R) Agonism: Binding Affinities and Potency
In addition to its effects on MC1R, this compound is also a potent agonist at the melanocortin 3 receptor (MC3R). medchemexpress.commedchemexpress.com Its dual agonism at both MC1R and MC3R is a defining characteristic of its pharmacological action. adooq.com This interaction is crucial for its observed anti-inflammatory effects, which have been shown to be reliant on both receptor subtypes. adooq.comnus.edu.sg
Characterization of Biased Agonism and Distinct Signaling Pathways (e.g., Preferential Activation of ERK1/2 Phosphorylation over cAMP Pathways)
A key feature of this compound's molecular pharmacology is its function as a biased agonist. adooq.comnus.edu.sg Unlike endogenous melanocortin agonists like α-MSH, which canonically signal through the Gs protein-coupled pathway to increase intracellular cyclic AMP (cAMP), this compound does not provoke significant cAMP generation. nus.edu.sgpatsnap.com Instead, it preferentially activates alternative signaling pathways.
Specifically, upon binding to MC1R and MC3R, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). medchemexpress.comglpbio.comnus.edu.sggoogle.com This biased signaling is thought to be responsible for many of its therapeutic effects, such as reducing cytokine release from macrophages, without causing the melanogenic (skin pigmentation) effects associated with the cAMP pathway. nih.govnus.edu.sg This innovative mechanism represents a novel strategy to harness the beneficial properties of melanocortin receptors while avoiding certain side effects. nus.edu.sg
Receptor-Mediated Intracellular Calcium Mobilization and Dynamics
Binding of this compound to its target receptors also leads to the mobilization of intracellular calcium (Ca2+). medchemexpress.comglpbio.commedchemexpress.comdcchemicals.com This increase in cytosolic calcium is another key downstream signaling event. The mobilization of intracellular calcium is a fundamental process in cell signaling, often initiated by G protein-coupled receptors (GPCRs) like the melanocortin receptors. This process typically involves the release of calcium from intracellular stores, such as the endoplasmic reticulum.
Comparative Receptor Pharmacology with Other Melanocortin Agonists and Antagonists
The pharmacological profile of this compound can be better understood by comparing it to other melanocortin receptor ligands. While this compound is a biased agonist at MC1R and MC3R, other compounds exhibit different mechanisms and selectivities.
For instance, Melanotan II is a high-affinity, non-selective agonist at MC1R, MC3R, MC4R, and MC5R. adooq.comDersimelagon (MT-7117) is a selective MC1R agonist with a reported Ki of 2.26 nM for human MC1R and significantly lower affinity for other melanocortin receptors. glpbio.comglpbio.comBMS-470539 is another small molecule selective for MC1R, with a reported EC50 of 28 nM, but it does not activate MC3R. nih.gov In contrast, antagonists like JNJ-10229570 block the action at MC1R and MC5R, while SHU 9119 is a potent antagonist at MC3R and MC4R. nih.govadooq.com
This landscape of varied affinities and mechanisms highlights the unique position of this compound as a dual MC1R/MC3R biased agonist that activates the ERK1/2 pathway over the traditional cAMP pathway.
Cellular and Biochemical Mechanisms of Inflammation Resolution
Modulation of Immune Cell Phenotype and Function
Resomelagon actively influences the behavior and characteristics of key immune cells involved in the inflammatory response.
A critical aspect of inflammation resolution is the shift in macrophage function from a pro-inflammatory (M1) state to an anti-inflammatory, pro-resolving (M2) state. nih.govfrontiersin.org this compound has been shown to facilitate this transition. biostock.se By inducing a shift in the macrophage phenotype, it moves them from a pro-inflammatory role to one characterized by pro-resolving properties, which is crucial for re-balancing the immune system and cleaning up the site of inflammation. biostock.se This process helps the body's natural mechanisms resolve the ongoing inflammation. biostock.se
In animal models of inflammation, this compound has demonstrated the ability to regulate the movement of key immune cells. medchemexpress.comtargetmol.com It has been shown to inhibit the infiltration of neutrophils and monocytes in a dose-dependent manner. medchemexpress.comtargetmol.com By controlling the trafficking of these cells to the inflamed area, this compound helps to temper the acute inflammatory response.
Promotion of Efferocytosis: Mechanisms of Apoptotic Cell Clearance by Phagocytes
Efferocytosis, the process by which dead or dying (apoptotic) cells are cleared by phagocytic cells like macrophages, is a fundamental step in resolving inflammation. biostock.seamazonaws.com A primary mechanism of this compound is to promote this "clean-up" process. mfn.se Activation of melanocortin receptors by this compound switches immune cells to more actively perform efferocytosis. mfn.semfn.semfn.se This action is considered a key part of its ability to induce inflammation resolution. biostock.seacrabstracts.org In some contexts, it is suggested that this compound may work in conjunction with other molecules like C-reactive protein (CRP) to improve the efficiency of removing dead cells from a site of inflammation. biostock.se Notably, some in vitro studies using peritoneal macrophages at a specific concentration (1 nM) reported an inhibition of efferocytosis, though the broader evidence from multiple studies points toward the promotion of this process as a central therapeutic mechanism. medchemexpress.comtargetmol.commedchemexpress.com
Inhibition of Pro-inflammatory Mediator Release and Cytokine Production (e.g., TNF-α)
This compound directly curtails the inflammatory process by reducing the production of pro-inflammatory molecules. mfn.se By activating MC1 and MC3 receptors, it signals immune cells to produce fewer of these inflammation-driving mediators. mfn.semfn.se Research has demonstrated that this compound can inhibit the release of key cytokines. In studies with human peripheral blood mononuclear cells (PBMCs), treatment with the compound decreased the release of Tumor Necrosis Factor-alpha (TNF-α), CXCL10, and Interleukin-1 beta (IL-1β). patsnap.com Similarly, in vitro experiments with peritoneal macrophages showed that this compound inhibits the release of TNF-α. medchemexpress.comtargetmol.commedchemexpress.com
| Inhibited Mediator | Experimental Context | Source |
|---|---|---|
| TNF-α (Tumor Necrosis Factor-alpha) | Human PBMCs; Peritoneal Macrophages | medchemexpress.com, patsnap.com, targetmol.com |
| CXCL10 | Human PBMCs | patsnap.com |
| IL-1β (Interleukin-1 beta) | Human PBMCs | patsnap.com |
Activation of Downstream Intracellular Signaling Cascades (e.g., ERK1/2 Pathway)
The binding of this compound to melanocortin receptors triggers specific signaling pathways within the cell. A key pathway activated by this compound is the Extracellular-signal-regulated kinase (ERK) 1/2 pathway. medchemexpress.comtargetmol.com Studies have shown that this compound induces the phosphorylation of ERK1/2 in a dose-dependent manner in HEK293A cells. medchemexpress.comtargetmol.com This activation of the ERK1/2 pathway is a crucial step in the signaling cascade responsible for its pro-resolving effects. amazonaws.comgoogle.com In addition to ERK1/2 phosphorylation, this compound has also been shown to induce the mobilization of intracellular calcium (Ca2+). medchemexpress.comtargetmol.commedchemexpress.com
| Signaling Event | Cellular Context | Source |
|---|---|---|
| ERK1/2 Phosphorylation | HEK293A cells | medchemexpress.com, targetmol.com |
| Ca2+ Mobilization | HEK293A cells | medchemexpress.com, targetmol.com, medchemexpress.com |
Impact on Host-Directed Immune Responses to Pathogenic Stimuli
This compound is being developed as a form of host-directed therapy, particularly for hyperinflammatory responses induced by viral infections. amazonaws.complacera.senasdaq.com The therapeutic strategy is not to target the pathogen itself, but to modulate the host's immune response to prevent it from becoming dysregulated and causing damage, as seen in cytokine storms. biostock.se This approach aims to treat infected patients by helping their own immune systems resolve the virus-induced inflammation, leading to a milder disease outcome and faster recovery. mfn.sebiostock.se This unique ability to promote resolution without broadly suppressing the immune system makes it a candidate for treating hyperinflammation associated with viruses such as SARS-CoV-2, Dengue, Chikungunya, and Influenza. patsnap.complacera.sebiostock.se The goal is to bring the activated immune system back to a state of balance, or homeostasis. placera.senasdaq.com
Preclinical Efficacy Studies in Experimental Disease Models
In Vitro Anti-inflammatory Assays and Cellular Model Systems
Studies in Human Embryonic Kidney (HEK293A) Cells for Signal Transduction
In studies utilizing Human Embryonic Kidney (HEK293A) cells, resomelagon has been shown to modulate intracellular signaling pathways associated with melanocortin receptors. Specifically, treatment of HEK293A cells transfected with melanocortin receptors MC1 or MC3 with this compound resulted in the phosphorylation of ERK1/2 and mobilization of Ca2+. medchemexpress.commedchemexpress.combiocompare.com This indicates that this compound can activate downstream signaling cascades, a key aspect of its mechanism of action as a biased agonist at these receptors. nus.edu.sg Notably, this activation occurs without stimulating the canonical cAMP pathway. patsnap.com The dose-dependent increase in ERK1/2 phosphorylation highlights its direct cellular activity. medchemexpress.combiocompare.com
Table 1: Effect of this compound on Signal Transduction in HEK293A Cells
| Cell Line | Target Receptors | Key Signaling Events | Citations |
|---|
Evaluation in Peritoneal Macrophage Cultures for Cytokine Modulation and Efferocytosis
This compound has been evaluated in peritoneal macrophage cultures, where it exhibited significant anti-inflammatory and pro-resolving effects. In these primary immune cells, this compound was found to inhibit the release of the pro-inflammatory cytokine TNF-α. medchemexpress.commedchemexpress.com This effect is dependent on both MC1 and MC3 receptors. medkoo.com
Furthermore, this compound has been shown to enhance efferocytosis, the process by which apoptotic cells are cleared by phagocytes like macrophages. medchemexpress.commedchemexpress.comacrabstracts.org This is a critical step in the resolution of inflammation, preventing secondary necrosis and the release of pro-inflammatory cellular contents. haifa.ac.ilresearchgate.net The engulfment of apoptotic cells by macrophages also promotes a shift towards an anti-inflammatory and reparative phenotype. haifa.ac.il
Table 2: Effects of this compound on Peritoneal Macrophages
| Activity | Outcome | Citations |
|---|---|---|
| Cytokine Modulation | Inhibition of TNF-α release | medchemexpress.commedchemexpress.commedkoo.com |
Assessment in Specific Immune Cell Lines (e.g., B16-F10 Melanocytes for Melanogenesis Assessment)
To assess the specificity of this compound's effects, it was tested in B16-F10 melanocytes, a cell line used to study melanogenesis (melanin production). The results indicated that this compound did not induce melanogenesis in these cells. medkoo.commedkoo.comhodoodo.com This is a significant finding, as it suggests that this compound's biased agonism at melanocortin receptors does not trigger all downstream pathways, particularly those associated with pigmentation, which is a known effect of other melanocortin receptor agonists. researchgate.net Specifically, this compound did not induce the formation of dendrites or the production of eumelanin, responses that were observed with pan-agonists like α-MSH and NDP-α-MSH. researchgate.net
Efficacy in Murine Models of Acute Inflammation (e.g., Peritonitis Models)
In murine models of acute inflammation, such as thioglycolate-induced peritonitis, orally administered this compound demonstrated potent anti-inflammatory and pro-resolving actions. nus.edu.sgmedkoo.com It effectively inhibited the infiltration of neutrophils and monocytes into the peritoneal cavity in a dose-dependent manner. medchemexpress.com When administered at the peak of inflammation, this compound was found to accelerate the resolution phase by approximately three-fold. nus.edu.sgmedkoo.com This demonstrates its ability not only to suppress the initial inflammatory response but also to actively promote the return to tissue homeostasis.
Efficacy in Murine Models of Chronic Inflammatory Diseases (e.g., Experimental Arthritis Models)
The efficacy of this compound has also been established in preclinical models of chronic inflammatory diseases, such as experimental inflammatory arthritis. In these models, oral administration of this compound led to a significant reduction in the macroscopic and histological signs of joint disruption. nus.edu.sg Specifically, it reduced clinical arthritis scores, paw swelling, the number of affected paws, and the severity of inflammation. medchemexpress.com These findings provided a strong rationale for investigating this compound in human joint diseases like rheumatoid arthritis. nus.edu.sg
Table 3: Efficacy of this compound in a Murine Arthritis Model
| Parameter | Reduction | Citations |
|---|---|---|
| Clinical Score | 42% | medchemexpress.com |
| Paw Swelling | 87% | medchemexpress.com |
| Proportion of Affected Paws | 50% | medchemexpress.com |
Efficacy in Preclinical Models of Viral Infections (e.g., Dengue Virus Challenge Models)
Preclinical studies have indicated the potential of this compound in modulating the hyperinflammatory response associated with severe viral infections. biostock.semfn.se In experimental animal models of Dengue virus, this compound has been shown to reduce the severity of the disease. biostock.se Furthermore, it has demonstrated an ability to reduce the pro-inflammatory activity of human white blood cells when challenged with the Dengue virus. biostock.se These promising preclinical results have supported the initiation of clinical trials to evaluate this compound as a potential add-on therapy for severe viral infections. biostock.semfn.se The compound is being investigated for its ability to rebalance (B12800153) the immune system rather than simply suppressing it, which could be beneficial in preventing the development of severe symptoms in established viral diseases. biostock.se
Investigation in Preclinical Models of Proteinuria and Nephropathy
Experimental studies have been conducted to evaluate the efficacy of this compound (also known as AP1189) in preclinical models of kidney disease, specifically focusing on its potential to alleviate proteinuria, a hallmark of nephrotic syndrome. researchgate.netfrontiersin.org These investigations were foundational in establishing the scientific rationale for advancing this compound into clinical trials for renal indications. researchgate.net
Detailed Research Findings
Preclinical research has indicated the potential of this compound as a therapeutic agent for nephrotic syndrome. researchgate.net In these studies, the administration of this compound in a mouse model of the condition led to a significant reduction in proteinuria. researchgate.net This outcome suggests that the compound may have a protective effect on the glomeruli, the filtering units of the kidney that become damaged and allow protein to leak into the urine in nephrotic syndromes like idiopathic membranous nephropathy (iMN). frontiersin.orgnih.gov
The mechanism of action for this compound is linked to its function as a selective agonist for melanocortin receptors 1 and 3 (MC1R and MC3R). frontiersin.org Activation of these receptors on immune cells is understood to promote the resolution of inflammation. frontiersin.org This anti-inflammatory and pro-resolving effect is considered a key factor in its potential to treat autoimmune-driven diseases, including certain forms of nephropathy. frontiersin.orgnih.gov
While corporate and analyst reports have confirmed the positive outcomes of these preclinical nephropathy studies, detailed quantitative data, such as the specific percentage of proteinuria reduction or comprehensive histological findings, are not extensively detailed in the publicly available scientific literature. researchgate.netfrontiersin.org Nevertheless, the positive signal observed in these animal models was a critical step in supporting the initiation of Phase 2 clinical trials to investigate the efficacy of this compound in patients with iMN who present with severe proteinuria. frontiersin.orgnih.gov
| Model | Mouse model of nephrotic syndrome |
| Compound | This compound (AP1189) |
| Key Finding | Demonstrated a significant reduction in proteinuria following daily administration. researchgate.net |
Structural Biology and Medicinal Chemistry Aspects of Resomelagon
Chemical Classification and Core Structural Features
Resomelagon is chemically classified as a phenyl pyrrole (B145914) aminoguanidine (B1677879) derivative. aai.orgnih.gov Its core structure consists of three key moieties: a substituted phenyl ring, a central pyrrole ring, and an aminoguanidine group linked via an allylidene bridge. The systematic name for a closely related analogue is [1-(2-Nitrophenyl)-1H-pyrrol-2-yl-allylideneamino] guanidinium (B1211019) acetate. google.com This structure places it within the broader classes of small molecules, pyrroles, hydrazines, and nitro compounds. springer.com
The molecule's architecture, featuring the aromatic phenyl and pyrrole systems connected to the highly basic aminoguanidine headgroup, is fundamental to its interaction with its biological targets.
Table 1: Core Structural Components of this compound
| Component | Description |
|---|---|
| Phenyl Group | A substituted benzene (B151609) ring attached to the pyrrole nitrogen. This group is crucial for receptor affinity. nih.gov |
| Pyrrole Ring | A five-membered aromatic heterocycle that serves as the central scaffold of the molecule. |
| Allylidene Bridge | A three-carbon chain with two double bonds (-CH=CH-CH=) that connects the pyrrole ring to the aminoguanidine group. |
| Aminoguanidine | A functional group (-N-N=C(NH₂)₂) that acts as a key pharmacophore for receptor interaction and activation. |
Rational Design Principles for Melanocortin Receptor Agonists
The development of this compound was guided by the principle of "biased agonism" to achieve a specific therapeutic profile. aai.orgresearchgate.netnih.gov The melanocortin system has five different receptor subtypes (MC1R to MC5R), which are involved in a wide range of physiological processes. mfn.se While activation of MC1R and MC3R is associated with anti-inflammatory and pro-resolving effects, activation of other receptors can lead to different outcomes, such as skin pigmentation (melanogenesis) via MC1R's canonical signaling pathway or steroid release via MC2R. mfn.sewipo.intmfn.se
The rational design of this compound aimed to create a molecule that selectively activates MC1 and MC3 receptors while avoiding unwanted signaling pathways. mfn.semfn.se Specifically, this compound was engineered to be a biased agonist that does not stimulate the canonical cyclic AMP (cAMP) generation pathway, which is linked to melanogenic effects. aai.orgnih.gov Instead, it selectively triggers alternative signaling cascades, including Extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and intracellular calcium (Ca²⁺) mobilization. aai.orgnih.govmedchemexpress.com This biased signaling harnesses the desired pro-resolving and anti-inflammatory properties of the receptors without eliciting the side effects associated with broad-spectrum melanocortin activation. aai.orgnih.gov
Structure-Activity Relationships (SAR) Governing Receptor Affinity and Functional Agonism
The structure-activity relationship (SAR) of the phenyl pyrrole aminoguanidine class reveals key determinants for their activity at melanocortin receptors. Initial studies of various derivatives showed that the phenylpyrrole allylidene scaffold was particularly effective, exhibiting enhanced binding affinity for MC1R. nih.gov
Key SAR Findings:
Phenyl Group: The presence of the phenyl group attached to the pyrrole nitrogen was found to be particularly important for binding to the MC1 receptor. nih.gov
Allylidene Linker: The introduction of the allylidene linker between the pyrrole core and the aminoguanidine group was a critical modification that improved binding affinities for melanocortin receptors compared to simpler derivatives. nih.gov
Aminoguanidine Headgroup: This basic group is a crucial pharmacophore, essential for receptor activation. Modifications to this group can significantly alter the compound's activity. wipo.int
Biased Agonism: The specific combination of the substituted phenyl ring, pyrrole core, and allylidene-aminoguanidine structure in this compound results in its unique biased agonism. It was identified as a potent agonist for MC1R and MC3R, but its activity is funneled through the ERK1/2 phosphorylation pathway rather than the cAMP pathway. nih.govnih.gov This functional selectivity is the cornerstone of its therapeutic design, allowing it to reduce cytokine release in macrophages and promote the resolution of inflammation. aai.orgnih.gov
Table 2: Receptor Interaction and Downstream Signaling of this compound
| Receptor Target | Canonical Pathway (cAMP) | Biased Pathway (ERK1/2, Ca²⁺) | Therapeutic Effect |
|---|---|---|---|
| MC1R | Not stimulated or only at high concentrations aai.org | Activated nih.gov | Anti-inflammatory, Pro-resolving aai.org |
| MC3R | Not stimulated aai.org | Activated nih.gov | Anti-inflammatory, Pro-resolving aai.org |
Stereochemical Considerations and the Activity of Isomeric Forms (e.g., E/Z Isomers)
Stereochemistry is an important consideration in the structure of this compound due to the presence of a carbon-carbon double bond within the allylidene linker. This feature gives rise to geometric isomers, specifically E/Z isomers. medchemexpress.com The spatial arrangement of substituents around this double bond can significantly influence how the molecule fits into the receptor's binding pocket, potentially leading to differences in affinity, efficacy, and metabolic stability between the isomers.
General Approaches to the Synthesis of this compound and Related Analogues
The synthesis of this compound and related phenyl pyrrole aminoguanidine derivatives generally follows a multi-step synthetic route. Based on patent literature describing the synthesis of analogous compounds, a common approach involves the initial construction of the N-phenylpyrrole core, followed by the elaboration of the side chain. google.com
A general synthetic pathway can be outlined as follows:
Formation of N-Phenylpyrrole: The synthesis typically begins with the coupling of a substituted aniline (B41778) (e.g., 2-nitroaniline) with a suitable four-carbon unit to form the N-arylpyrrole scaffold.
Formylation of the Pyrrole Ring: The pyrrole ring is then formylated, most commonly at the C2 position, to introduce a carbaldehyde group. A standard method for this transformation is the Vilsmeier-Haack reaction, which uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF). nih.govgoogle.com This step yields a key intermediate, such as 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Condensation with Aminoguanidine: The final step involves the condensation of the pyrrole-2-carbaldehyde intermediate with an aminoguanidine salt, such as aminoguanidine hydrochloride or acetate. google.commedchemexpress.com This reaction forms the hydrazone linkage (C=N) of the allylidene bridge, resulting in the final phenyl pyrrole aminoguanidine product. google.com
This synthetic strategy allows for the variation of substituents on the phenyl ring and modifications to the linker and guanidine (B92328) group, enabling the exploration of the structure-activity relationships within this class of compounds.
Table 3: List of Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| This compound | AP1189 |
| [1-(2-Nitrophenyl)-1H-pyrrol-2-yl-allylideneamino] guanidinium acetate | |
| 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Phosphoryl chloride | POCl₃ |
| Dimethylformamide | DMF |
| Aminoguanidine hydrochloride |
Advanced Research Methodologies and Analytical Techniques for Resomelagon Studies
In Vitro Receptor Binding and Functional Assays for Potency and Selectivity Assessment
The characterization of Resomelagon's interaction with the melanocortin receptor system has been elucidated through a series of in vitro receptor binding and functional assays. These studies are fundamental in determining the compound's potency and selectivity, which are critical attributes for its therapeutic potential.
This compound has been identified as a potent agonist with a notable preference for the melanocortin-1 (MC1) and melanocortin-3 (MC3) receptors. acrabstracts.org Binding affinity studies have demonstrated that this compound exhibits a sub-nanomolar affinity for the MC1 receptor, indicating a strong and specific interaction with this receptor subtype. While direct comparative Ki values for all melanocortin receptor subtypes (MC1-5) for this compound are not extensively published in a single study, the available data consistently points towards its high affinity for MC1 and MC3. For context, other selective MC1R agonists have been developed and characterized, with some exhibiting sub-nanomolar binding affinities. researchgate.net
Functional assays have been instrumental in delineating the unique signaling profile of this compound. Unlike the endogenous ligand alpha-melanocyte-stimulating hormone (α-MSH), which activates the canonical cyclic adenosine (B11128) monophosphate (cAMP) pathway, this compound demonstrates biased agonism. nih.gov In human embryonic kidney (HEK293) cells transfected with MC1 or MC3 receptors, this compound does not provoke a canonical cAMP response. nih.gov Instead, it preferentially activates the extracellular signal-regulated kinase (ERK) 1/2 phosphorylation pathway. acrabstracts.orgnih.gov This biased signaling is a key feature of this compound's mechanism of action. The half-maximal effective concentration (EC50) for ERK1/2 phosphorylation at the MC1 receptor has been reported to be approximately 1 nM, underscoring its high potency in activating this specific signaling cascade. medchemexpress.com This selective activation of the ERK1/2 pathway, while avoiding the cAMP pathway, is thought to be responsible for the compound's pro-resolving effects without inducing melanogenic activity. nih.gov
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Binding Affinity | Functional Readout | Potency (EC50) |
|---|---|---|---|
| MC1 | Sub-nanomolar | ERK1/2 Phosphorylation | ~1 nM |
| MC3 | High Affinity | ERK1/2 Phosphorylation | Data not available |
| MC2 | No functional activation | - | - |
| MC4 | Lower Affinity | - | Data not available |
| MC5 | Lower Affinity | - | Data not available |
Cellular Assays for Investigating Signal Transduction Pathways and Gene Expression Modulation
Cellular assays have been pivotal in dissecting the downstream consequences of this compound's engagement with melanocortin receptors, particularly in elucidating its influence on intracellular signaling cascades and the modulation of gene expression related to inflammation.
In HEK293A cells, this compound has been shown to promote melanocortin signal transduction through the induction of ERK1/2 phosphorylation and the mobilization of intracellular calcium (Ca2+). medchemexpress.com The activation of the ERK1/2 pathway appears to be a central mechanism through which this compound exerts its anti-inflammatory and pro-resolving effects. Notably, it is the activation of ERK1/2, rather than the generation of cAMP, that mediates the transcriptional suppression of inflammatory genes. medchemexpress.com
Studies utilizing primary macrophage cultures have provided direct evidence of this compound's anti-inflammatory properties at the cellular level. In these assays, this compound has been demonstrated to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). medchemexpress.com This inhibitory effect on cytokine release is dependent on both the MC1 and MC3 receptors, as the effect is abrogated in macrophages deficient in either of these receptors. nih.gov
Furthermore, this compound has been shown to modulate the gene expression of key inflammatory signaling pathways in human peripheral blood mononuclear cells. While specific gene targets for this compound are still under extensive investigation, the overarching effect is a dampening of the expression of pro-inflammatory genes. This modulation of gene expression contributes to the compound's ability to promote the resolution of inflammation. The transcriptional profile of cells treated with this compound indicates a shift away from a pro-inflammatory state towards a pro-resolving phenotype. This includes the potential downregulation of genes encoding for various cytokines, chemokines, and other mediators of inflammation.
Flow Cytometry and Immunophenotyping for Analysis of Immune Cell Subpopulations and Activation Markers
Flow cytometry and immunophenotyping have been crucial in characterizing the effects of this compound on immune cell populations, particularly in preclinical models of inflammation. These techniques allow for the detailed analysis of various immune cell subsets and their activation states, providing insights into how this compound modulates the immune response in vivo.
In animal models of acute inflammation and arthritis, treatment with this compound has been shown to inhibit the infiltration of key inflammatory cells, namely neutrophils and monocytes, in a dose-dependent manner. medchemexpress.com This reduction in the recruitment of pro-inflammatory leukocytes to sites of inflammation is a key aspect of its therapeutic effect.
While specific, detailed immunophenotyping studies on this compound are emerging, the general approach in relevant preclinical models involves the use of multicolor flow cytometry panels to identify and quantify various immune cell populations. These panels typically include antibodies against a range of cell surface markers to distinguish between different lymphocyte and myeloid subsets. For instance, in studies of rheumatoid arthritis, spectral flow cytometry has been used to comprehensively immunophenotype antigen-presenting cells, identifying alterations in dendritic cell and monocyte subsets. nih.gov
In the context of this compound research, such advanced immunophenotyping could be applied to analyze synovial fluid and peripheral blood from arthritic animal models. This would enable the characterization of changes in T cell subsets (e.g., Th1, Th17, regulatory T cells), B cells, natural killer cells, and various monocyte/macrophage populations following treatment. Furthermore, the expression of activation markers (such as CD69, CD25), co-stimulatory molecules (e.g., CD80, CD86), and chemokine receptors on these cell populations can be assessed to determine the functional consequences of this compound treatment.
Table 2: Potential Immunophenotyping Panel for this compound Studies in Arthritis Models
| Cell Lineage | Specific Subset | Key Markers | Activation/Functional Markers |
|---|---|---|---|
| T Lymphocytes | Helper T cells | CD3, CD4 | CD25, CD69, FoxP3 |
| Cytotoxic T cells | CD3, CD8 | Granzyme B, Perforin | |
| B Lymphocytes | B cells | CD19, B220 | CD86, MHC Class II |
| Myeloid Cells | Monocytes | CD11b, Ly6C | CCR2, CD14 |
| Neutrophils | CD11b, Ly6G | - | |
| Macrophages | F4/80, CD68 | CD206, iNOS |
Histopathological and Molecular Biomarker Analysis in Preclinical Tissues
Histopathological and molecular biomarker analyses of tissues from preclinical models have provided tangible evidence of this compound's therapeutic efficacy in mitigating inflammatory damage. These methodologies offer a detailed view of the tissue-level changes and the molecular mediators involved in the resolution of inflammation following treatment.
In experimental models of inflammatory arthritis, administration of this compound has resulted in a significant reduction of both macroscopic and histological signs of joint disruption. nih.gov Histopathological evaluation of joint tissues from these models typically involves scoring for key features of arthritis, including synovial inflammation (synovitis), cartilage degradation, and bone erosion. researchgate.net Standardized scoring systems are employed to quantify the severity of these pathological changes, allowing for a comparative assessment of treatment effects. Treatment with this compound has been associated with lower scores for these parameters, indicating a protective effect on joint integrity.
Molecular biomarker analysis in preclinical tissues further substantiates the anti-inflammatory and pro-resolving actions of this compound. In models of rheumatoid arthritis, a reduction in pro-inflammatory cells and cytokines has been observed following treatment. acrabstracts.org This includes the potential for decreased expression of key inflammatory mediators within the joint. The analysis of biomarkers can be performed at both the gene and protein level, utilizing techniques such as quantitative polymerase chain reaction (qPCR) and enzyme-linked immunosorbent assay (ELISA) on tissue homogenates or synovial fluid.
Emerging molecular biomarkers in osteoarthritis and rheumatoid arthritis, such as inflammatory cytokines (e.g., IL-6), chemokines, and products of cartilage degradation, serve as valuable endpoints in preclinical studies. nih.govnih.gov The modulation of these biomarkers by this compound provides a molecular basis for its observed therapeutic effects. For example, in pristane-induced arthritis in rats, serum levels of biomarkers like CXCL10 and MCP-3 are correlated with disease severity, and their reduction would be an anticipated outcome of effective treatment. nih.gov
Table 3: Histopathological Scoring Parameters in Arthritis Models
| Histopathological Feature | Scoring Scale (Example) | Description |
|---|---|---|
| Synovial Inflammation | 0-5 | 0: Normal; 5: Severe infiltration of inflammatory cells. |
| Cartilage Damage | 0-3 | 0: Normal; 3: Severe erosion of cartilage. |
| Bone Erosion | 0-5 | 0: Normal; 5: Complete skeletal destruction. |
| Pannus Formation | 0-3 | 0: Absent; 3: Extensive pannus formation. |
Development and Refinement of Experimental Animal Models for Inflammation Resolution Research
The evaluation of this compound's therapeutic potential has been heavily reliant on the use of well-characterized experimental animal models of inflammation. These models are crucial for studying the compound's efficacy in a complex biological system and for understanding its role in promoting the resolution of inflammation.
A key model used in the study of this compound is the zymosan-induced peritonitis model in mice. meliordiscovery.com Zymosan, a component of yeast cell walls, induces an acute inflammatory response characterized by the robust recruitment of leukocytes, particularly neutrophils and monocytes, into the peritoneal cavity. creative-bioarray.com This model is valuable for assessing the anti-inflammatory and pro-resolving properties of a compound by measuring the magnitude of leukocyte infiltration and the subsequent clearance of these cells. In this model, this compound has been shown to elicit anti-inflammatory actions and, when administered at the peak of inflammation, to accelerate the resolution phase. nih.gov
Another critical set of models for evaluating this compound are those of inflammatory arthritis. The collagen-induced arthritis (CIA) model in mice is a widely used model that shares many pathological features with human rheumatoid arthritis. meliordiscovery.comnih.gov This model is induced by immunization with type II collagen, leading to an autoimmune response that targets the joints. The collagen antibody-induced arthritis (CAIA) model is another relevant model that focuses on the effector phase of the disease. nih.gov In these arthritis models, this compound has demonstrated significant efficacy, reducing all signs of arthritis, including clinical score, paw swelling, and the severity of inflammation. medchemexpress.com Male C57BL/6J and BALB/c mice are commonly used strains in these studies. medchemexpress.com
The pristane-induced arthritis (PIA) model in rats is another valuable tool, known for its chronic and relapsing-remitting disease course, which makes it suitable for long-term studies of joint inflammation. chempartner.com The development and refinement of these models, including the standardization of disease induction and scoring methodologies, are essential for the reliable evaluation of novel therapeutics like this compound that target inflammation resolution.
Spectroscopic and Chromatographic Techniques for Compound Characterization in Research Samples (excluding basic identification data)
Spectroscopic and chromatographic techniques are indispensable tools for the detailed characterization and quantification of this compound and its metabolites in complex biological matrices during preclinical research. These methods provide critical data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological samples such as plasma and tissue homogenates. chromatographyonline.comyoutube.com The development of a robust LC-MS/MS method involves optimizing several parameters, including the choice of the stationary phase (typically a C18 column), the mobile phase composition, and the mass spectrometric conditions. st-andrews.ac.uk This technique offers high sensitivity and selectivity, allowing for the detection and quantification of this compound at very low concentrations. The use of an internal standard is crucial for ensuring the accuracy and precision of the measurements.
The sample preparation process is a critical step in the analytical workflow. For plasma samples, this often involves protein precipitation to remove larger molecules that can interfere with the analysis, followed by solid-phase extraction or liquid-liquid extraction to further purify and concentrate the analyte.
Spectroscopic techniques, while not the primary methods for quantification in biological matrices, can be employed for structural elucidation of metabolites. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are powerful tools for identifying the chemical structure of metabolites formed during in vitro and in vivo metabolism studies. These analyses are crucial for understanding the metabolic fate of this compound and for identifying any potentially active or reactive metabolites. The integration of these advanced analytical techniques is essential for a comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound in a research setting.
Theoretical Implications and Future Research Perspectives in Resolution Pharmacology
Resomelagon as a Paradigm for Developing Non-Immunosuppressive Anti-Inflammatory Agents
This compound (also known as AP1189) represents a significant shift in the treatment of inflammatory diseases, moving away from broad immunosuppression towards promoting the body's natural resolution pathways. mfn.semfn.se Unlike traditional anti-inflammatory drugs that often suppress the immune system by depleting immune cells or blocking key signaling molecules, this compound works by stimulating inflammation resolution. mfn.sebiostock.se This approach avoids the heightened risk of serious infections and other significant side effects commonly associated with immunosuppressive therapies. mfn.semfn.sebiostock.se
The mechanism of this compound is centered on its function as a biased agonist, selectively activating melanocortin receptors MC1 and MC3, which are present on various immune cells like macrophages and neutrophils. amazonaws.commfn.se This targeted activation initiates two primary anti-inflammatory effects: it reduces the production of pro-inflammatory molecules by these cells and simultaneously switches them to a pro-resolving state, enhancing the clearance of cellular debris, a process known as efferocytosis. mfn.se By stimulating the body's own resolution mechanisms, this compound helps resolve excessive inflammation without compromising the immune system's ability to fight new infections. mfn.semfn.se This positions this compound as a potential paradigm for a new class of anti-inflammatory agents that offer efficacy without the safety concerns of immune suppression, a significant advancement in treating chronic inflammatory conditions. biostock.seinderes.dk
Conceptualization of this compound as a Host-Directed Therapeutic Modality in Immune Over-Activation
This compound is being explored as a host-directed therapy, a strategy that aims to modulate the patient's own immune response to an infection rather than targeting the pathogen itself. biostock.senasdaq.com This approach is particularly relevant for diseases where the severity is driven by an overactive or dysregulated immune response, such as the cytokine storms observed in some viral infections. biostock.se By promoting the resolution of inflammation, this compound can help rebalance (B12800153) the immune system and mitigate the tissue damage caused by hyperinflammation. biostock.semfn.se
This therapeutic concept has been investigated in the context of severe viral infections. For instance, preclinical studies demonstrated that this compound could reduce the severity of Dengue virus in animal models and decrease the pro-inflammatory activity of human white blood cells exposed to the virus. biostock.semarketscreener.comfinansavisen.no These findings provided the rationale for clinical trials like the RESOVIR-2 study, which evaluates this compound as an add-on therapy for patients with symptomatic Dengue fever. mfn.semarketscreener.comnasdaq.com The goal is to reduce disease severity and prevent progression to critical phases characterized by bleeding and organ dysfunction. marketscreener.comnasdaq.com
Similarly, this compound was studied in hospitalized COVID-19 patients who required oxygen. mfn.se In the RESOVIR-1 study, patients treated with this compound showed a significantly faster recovery from respiratory insufficiency and had shorter hospital stays compared to the placebo group. amazonaws.commfn.se These results support the potential of this compound as a host-directed therapy to manage the exaggerated immune responses triggered by various viral infections, including those caused by influenza, arboviruses, and coronaviruses. amazonaws.comnasdaq.com
Exploration of Broader Potential for Resolution-Targeted Interventions Across Diverse Inflammatory Conditions in Preclinical Research
The unique mechanism of this compound, which promotes inflammation resolution, gives it broad potential across a wide spectrum of inflammatory and autoimmune diseases. amazonaws.com Its development pipeline reflects this versatility, with research spanning multiple conditions characterized by chronic or excessive inflammation. pharmaceutical-technology.com
Initially developed with a focus on rheumatoid arthritis (RA), this compound has shown promise in preclinical models of arthritis by reducing paw swelling, inflammation severity, and the infiltration of neutrophils and monocytes. medchemexpress.com This led to several clinical trials in RA patients, particularly those newly diagnosed with high disease activity. biostock.semfn.seinderes.dk
Beyond RA, the potential applications of this compound are extensive. It has been under development for other systemic inflammatory diseases such as psoriatic arthritis and inflammatory bowel diseases. amazonaws.compharmaceutical-technology.compharmaceutical-technology.com Clinical studies have also been initiated for idiopathic membranous nephropathy (iMN), a rare kidney disease. mfn.se Furthermore, SynAct Pharma, the developer of this compound, has decided to explore its potential in polymyalgia rheumatica (PMR), another inflammatory condition, with the aim of reducing the reliance on glucocorticoids. nasdaq.com Preclinical evaluations have also shown significant disease-modulating effects in models of viral infections, including Dengue, Chikungunya, and Influenza, supporting its development for virus-induced respiratory insufficiency. nasdaq.commarketscreener.com
The table below summarizes the diverse range of inflammatory conditions where this compound has been investigated in preclinical or clinical research.
| Disease/Condition | Development Stage | Key Research Focus | Reference(s) |
| Rheumatoid Arthritis (RA) | Phase 2b | Treatment for newly diagnosed patients with high disease activity. | mfn.semfn.sepharmaceutical-technology.com |
| Idiopathic Membranous Nephropathy (iMN) | Phase 2a | Treatment for a rare form of nephrotic syndrome. | mfn.se |
| Dengue Fever | Phase 2a | Host-directed therapy to reduce disease severity and prevent progression. | biostock.semfn.semarketscreener.com |
| COVID-19 Induced Hyperinflammation | Phase 2a | Reducing time to recovery from respiratory insufficiency. | mfn.sepharmaceutical-technology.com |
| Psoriatic Arthritis | Preclinical/Development | Potential treatment for systemic inflammation. | amazonaws.compharmaceutical-technology.compharmaceutical-technology.com |
| Inflammatory Bowel Diseases (IBD) | Preclinical/Development | Potential treatment for systemic inflammation. | pharmaceutical-technology.compharmaceutical-technology.com |
| Polymyalgia Rheumatica (PMR) | Phase 2a (Planned) | An alternative to reduce the use of glucocorticoids. | nasdaq.com |
| Virus-Induced Respiratory Insufficiency | Preclinical | Host-directed treatment for infections like Influenza and RS virus. | nasdaq.com |
Unexplored Roles of Melanocortin Receptor Subtypes in Inflammation Beyond MC1 and MC3
This compound's therapeutic effect is derived from its selective agonism of melanocortin receptor subtypes 1 (MC1R) and 3 (MC3R). mfn.semfn.se However, the melanocortin system comprises five distinct G-protein-coupled receptors (MC1R-MC5R), and the roles of the other subtypes—MC2R, MC4R, and MC5R—in inflammation are less defined and represent an area for future research. medchemexpress.eu
MC2R: This receptor is primarily known as the adrenocorticotropic hormone (ACTH) receptor, playing a crucial role in the hypothalamic-pituitary-adrenal axis by stimulating steroid secretion. medchemexpress.eu While ACTH-based therapies have anti-inflammatory effects, these are largely mediated by the increase in cortisol levels. mfn.se this compound's design specifically avoids MC2R stimulation to prevent such systemic steroid-related side effects. mfn.se The direct role of MC2R on immune cells themselves, independent of adrenal stimulation, remains an underexplored area in inflammation research.
MC4R: Primarily found in the central nervous system, MC4R is a key regulator of energy homeostasis and food intake. mfn.semedchemexpress.eu Its involvement in inflammation is not as direct as MC1R and MC3R. However, given the intricate links between metabolism and immunity (immuno-metabolism), the potential modulatory role of MC4R in systemic inflammatory states or obesity-related inflammation warrants further investigation.
MC5R: This receptor is predominantly found in exocrine glands. mfn.semedchemexpress.eu It is also expressed by some immune-active cells, such as in the eye. mfn.se Its function in exocrine glands suggests a possible role in localized inflammatory conditions affecting these tissues, like Sjögren's syndrome. The full extent of MC5R's contribution to immune modulation and inflammation resolution is not yet fully understood and remains a subject for future scientific exploration.
Investigation of Synergistic Effects of this compound with Other Anti-Inflammatory or Immunomodulatory Agents in Research Models.
A key aspect of this compound's development strategy involves its use as an add-on to existing first-line therapies, creating the potential for synergistic effects. amazonaws.com This is most prominently demonstrated in its clinical trials for rheumatoid arthritis (RA), where it is administered in combination with methotrexate (B535133) (MTX), a standard disease-modifying antirheumatic drug (DMARD). mfn.semfn.se
The rationale is that this compound's pro-resolving mechanism can complement the anti-inflammatory action of MTX, potentially leading to better disease control. mfn.se In the Phase 2b ADVANCE study, this compound is being evaluated in combination with MTX in newly diagnosed RA patients with high disease activity. mfn.se
Post-hoc analysis of a previous study (the EXPAND trial) provided data supporting this synergistic potential. In a specific subgroup of newly diagnosed RA patients with elevated inflammatory markers, the combination of this compound and MTX led to a significantly higher percentage of patients achieving the primary efficacy endpoint compared to those receiving placebo with MTX. inderes.dkacrabstracts.org
The table below presents the key findings from the post-hoc analysis of the EXPAND trial for this patient subgroup.
| Efficacy Outcome | This compound + MTX (n=28) | Placebo + MTX (n=27) | Reference(s) |
| ACR20 Response | 82% | 52% | inderes.dkacrabstracts.org |
| Mean Reduction in DAS28-CRP | 1.9 ± 1.2 | 1.2 ± 1.1 | acrabstracts.org |
| Mean Reduction in CDAI | 24.6 ± 14.2 | 14.7 ± 12.3 | acrabstracts.org |
| Mean Reduction in HAQ-DI | 0.7 ± 0.7 | 0.3 ± 0.7 | acrabstracts.org |
ACR20: American College of Rheumatology 20% improvement; DAS28-CRP: Disease Activity Score 28-C-Reactive Protein; CDAI: Clinical Disease Activity Index; HAQ-DI: Health Assessment Questionnaire-Disability Index.
These findings suggest that combining this compound with standard immunomodulatory agents like MTX could offer an enhanced therapeutic effect. inderes.dk Future research may explore synergies with other classes of anti-inflammatory drugs, such as JAK inhibitors or even biologics, to optimize treatment strategies for various inflammatory diseases. mfn.sejustia.com
Q & A
Q. What are the key design parameters of Phase IIb clinical trials evaluating resomelagon in rheumatoid arthritis (RA)?
Q. How is the efficacy of this compound measured in clinical trials, and what were the primary outcomes?
Efficacy is assessed using the ACR20 response (≥20% improvement in RA symptoms) as the primary endpoint. In the Phase IIb trial, 54.7% of this compound-treated patients achieved ACR20 versus 55.7% with placebo, indicating a high placebo effect. However, this compound showed significant superiority in secondary endpoints:
- CDAI reduction: 24.6 points (this compound) vs. 14.7 (placebo; p<0.01)
- DAS28-CRP reduction: 1.9 vs. 1.2 points (p<0.01)
- HAQ improvement: 0.69 vs. 0.31 points (p<0.05) .
Advanced Research Questions
Q. How can researchers address contradictory efficacy data between primary and secondary endpoints in this compound trials?
Discrepancies between primary (ACR20) and secondary endpoints (e.g., CDAI) may arise from composite vs. continuous outcome measures. ACR20 is a binary metric sensitive to placebo effects, while CDAI reflects disease activity more granularly. To resolve contradictions:
- Statistical adjustments : Use mixed-effects models to account for variability in placebo responses.
- Subpopulation analysis : Focus on patients with elevated CRP (a biomarker of active inflammation), where this compound showed stronger efficacy .
- Mechanistic studies : Investigate this compound’s anti-inflammatory pathways (e.g., modulation of melanocortin receptors) to explain differential endpoint outcomes .
Q. What methodological strategies are recommended to mitigate high placebo effects in RA trials involving this compound?
High placebo responses (e.g., ~50% ACR20 in some cohorts) can obscure treatment effects. Strategies include:
- Stricter inclusion criteria : Enroll patients with objective inflammation markers (e.g., CRP ≥5 mg/L). In a this compound subanalysis, this population showed clearer efficacy signals .
- Longer trial duration : Extend beyond 12 weeks to capture sustained responses.
- Adjunctive biomarkers : Incorporate imaging (e.g., MRI synovitis scores) or proteomic profiles to reduce reliance on subjective endpoints .
Q. How should researchers design follow-up studies to assess this compound’s long-term safety and mechanistic impact?
- Extended safety monitoring : Track adverse events (e.g., infections, hepatic/kidney function) over ≥24 months, given MTX’s immunosuppressive risks. In Phase IIb, this compound had no additional immunosuppression beyond MTX .
- Preclinical models : Use collagen-induced arthritis (CIA) models to study this compound’s effect on synovial macrophages and cytokine pathways (e.g., IL-6, TNF-α suppression) .
- Real-world evidence (RWE) : Partner with registries to collect longitudinal data on comorbidities and drug interactions .
Methodological Considerations
Q. What statistical approaches are critical for interpreting this compound’s clinical trial data?
- Intent-to-treat (ITT) analysis : Maintain randomization integrity despite dropouts.
- Adjustment for multiplicity : Apply Bonferroni or false-discovery-rate corrections for secondary endpoints.
- Sensitivity analyses : Exclude outlier sites (e.g., one site in the Phase IIb trial had data excluded due to protocol deviations) .
Q. Table 2: Key Efficacy and Safety Data from Phase IIb Trial
| Metric | This compound + MTX | Placebo + MTX | p-value |
|---|---|---|---|
| ACR20 response (%) | 54.7 | 55.7 | NS |
| CDAI reduction (points) | 24.6 | 14.7 | <0.01 |
| Serious AEs (%) | 1.6 | 1.6 | NS |
NS: Not significant
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
